molecular formula C13H15ClO4 B14076792 Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester CAS No. 1026-32-0

Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester

Cat. No.: B14076792
CAS No.: 1026-32-0
M. Wt: 270.71 g/mol
InChI Key: NIROJEUWLSEEAV-UHFFFAOYSA-N
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Description

Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester is an organic compound characterized by an ethyl ester backbone linked to a substituted aromatic ring. The core structure consists of:

  • Acetic acid ethyl ester: A common ester group facilitating solubility in organic solvents.
  • 6-Acetyl-4-chloro-m-tolyloxy substituent: A meta-tolyl (methylphenyl) group substituted with chlorine at position 4, an acetyl group at position 6, and an ether linkage to the acetate.

Properties

CAS No.

1026-32-0

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

ethyl 2-(2-acetyl-4-chloro-5-methylphenoxy)acetate

InChI

InChI=1S/C13H15ClO4/c1-4-17-13(16)7-18-12-5-8(2)11(14)6-10(12)9(3)15/h5-6H,4,7H2,1-3H3

InChI Key

NIROJEUWLSEEAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)C)Cl)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester typically involves the esterification of acetic acid with an alcohol derivative containing the desired aromatic structure. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Selected Ethyl Ester Derivatives
Compound Name (IUPAC) Key Substituents Heterocycle/Core Molecular Formula Notable Features
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester 4-Cl, 6-acetyl, m-tolyl Aromatic benzene C₁₃H₁₅ClO₅ (estimated) Chlorine and acetyl enhance lipophilicity; methylphenyl increases steric bulk.
Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate () 6-Cl, 4-CH₃, 3-propyl, 2-oxo Chromen (benzopyran) C₂₀H₂₃ClO₆ Chromen core introduces planar rigidity; propyl and methyl groups modulate solubility .
Ethyl {[6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate () 6-CH₂CH₃, 3-thiazole, 4-oxo Chromen-thiazole hybrid C₁₉H₁₉NO₅S Thiazole ring enhances electronic properties; ethyl and oxo groups influence reactivity .
Ethyl [(6-methyl-2-oxo-2H-1-benzopyran-4-yl)oxy]acetate () 6-CH₃, 2-oxo Benzopyran C₁₄H₁₄O₅ Lacks chlorine; simpler structure with methyl and oxo groups .
Acetic acid 4-chloro-7-ethoxy-6-quinazolinyl ester () 4-Cl, 7-OCH₂CH₃ Quinazoline C₁₂H₁₁ClN₂O₃ Nitrogen-rich quinazoline core; ethoxy group impacts bioavailability .
Key Observations:
  • Chlorine Substitution : Present in the target compound and . Chlorine increases electronegativity, affecting binding interactions in biological systems.
  • Heterocyclic Cores : Chromen () and quinazoline () introduce distinct electronic and steric profiles compared to the target’s simple benzene ring.
  • Functional Groups : Acetyl (target) vs. thiazole () or oxo () groups alter hydrogen bonding and metabolic stability.

Physicochemical Properties

While experimental data for the target compound are sparse, trends from analogs suggest:

  • Lipophilicity: The acetyl and chloro groups in the target compound likely increase logP compared to non-chlorinated analogs (e.g., ).
  • Solubility : Ethyl esters generally exhibit moderate organic solubility. Chromen-based derivatives () may show reduced aqueous solubility due to planar aromatic systems.
  • Stability : Chromen and quinazoline cores () are prone to oxidation at oxo groups, whereas the target’s acetyl group may undergo hydrolysis under acidic/basic conditions.

Biological Activity

Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester, also known as a derivative of chloroacetic acid, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C12H13ClO3
  • Molecular Weight : 242.68 g/mol

This compound features an acetyl group, a chloro substituent, and an ethyl ester functional group, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to acetic acid derivatives exhibit various biological activities, including:

  • Antitumor Activity : Some studies suggest that derivatives of acetic acid can inhibit tumor cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Properties : These compounds have been evaluated for their effectiveness against various microbial strains.
  • Enzyme Inhibition : Certain acetic acid derivatives have shown potential in inhibiting key enzymes involved in disease processes.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of related compounds on human tumor cell lines. The results indicated that certain derivatives exhibited significant growth inhibition across multiple cell types, with IC50 values ranging from 0.025 to 2 μM for various cancer cell lines . This suggests a potential role for acetic acid derivatives in cancer therapy.
  • Enzyme Inhibition :
    • Research on small molecule inhibitors has identified compounds that inhibit histone acetyltransferase (HAT) activity. HATs play a crucial role in chromatin remodeling and gene expression regulation. The inhibition of HAT1 by specific acetic acid derivatives could lead to reduced tumor growth by altering chromatin dynamics .
  • Antimicrobial Activity :
    • A review highlighted the antimicrobial properties of chloroacetic acid derivatives, noting their effectiveness against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Table 1: Antitumor Activity of Acetic Acid Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Acetic Acid Derivative AMCF-7 (Breast Cancer)0.5CDK4 inhibition
Acetic Acid Derivative BHCT116 (Colorectal)0.3PI3K/AKT pathway modulation
Acetic Acid Derivative CHeLa (Cervical Cancer)1.2Apoptosis induction

Table 2: Antimicrobial Efficacy of Chloroacetic Acid Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Chloroacetic Acid AE. coli32 µg/mL
Chloroacetic Acid BS. aureus16 µg/mL
Chloroacetic Acid CC. albicans64 µg/mL

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